3-Bromo-6-fluoro-2-methoxyphenol

Overview

Description

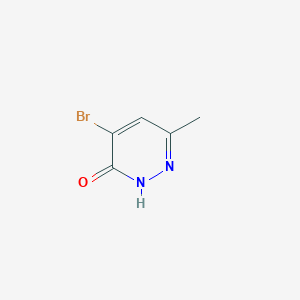

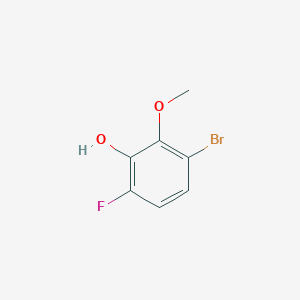

3-Bromo-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 and is solid in physical form . The compound is stored at a temperature of 2-8°C .

Molecular Structure Analysis

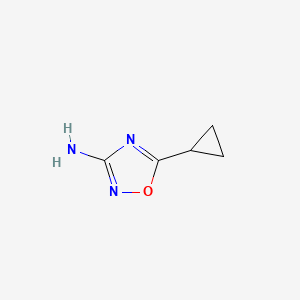

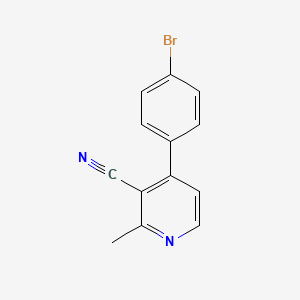

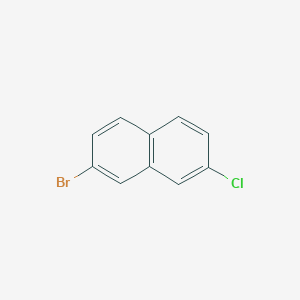

The InChI code for this compound is 1S/C7H6BrFO2/c1-11-7-4 (8)2-3-5 (9)6 (7)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 221.03 and is stored at a temperature of 2-8°C .Scientific Research Applications

Antibacterial and Antioxidant Properties

Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have shown promising antibacterial and antioxidant activities. Compounds structurally similar to 3-Bromo-6-fluoro-2-methoxyphenol have been identified with moderate to high activity against various bacterial strains. Furthermore, these compounds exhibited potent antioxidant activities, comparable to standard antioxidants, suggesting their potential in preventing oxidative deterioration of food (Xu et al., 2003); (Li et al., 2011).

Enzyme Inhibitory Effects

Research into the synthesis and carbonic anhydrase inhibitory properties of bromophenol derivatives, including natural products, has identified several compounds with promising inhibitory activities. These studies highlight the potential of bromophenols in developing new therapeutics for conditions such as glaucoma, epilepsy, and osteoporosis. Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated significant enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase, suggesting their use as leads for novel drug candidates (Balaydın et al., 2012); (Öztaşkın et al., 2017).

Fluorescent Labeling Applications

Bromophenol derivatives have also been explored for their utility in fluorescent labeling, particularly for the analysis of biologically active compounds. The synthesis and application of bromophenol-based reagents for the HPLC analysis of carboxylic acids demonstrate the potential of these compounds in enhancing detection sensitivity and specificity in various analytical applications (Gatti et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Based on its chemical structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It’s known that brominated and fluorinated aromatic compounds often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s plausible that it could influence pathways involving aromatic compounds, given its structural features .

Pharmacokinetics

Its bioavailability would likely be influenced by factors such as its degree of solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .

Result of Action

Given its chemical structure, it may potentially cause changes in the function or expression of proteins or enzymes that interact with aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-6-fluoro-2-methoxyphenol. For instance, its reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and light exposure .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-fluoro-2-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In hepatocytes, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. This compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function. In neuronal cells, this compound may affect neurotransmitter release and synaptic plasticity, highlighting its potential role in neuropharmacology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in cellular function and phenotype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can induce oxidative stress and apoptosis in certain cell types. In in vivo studies, prolonged administration of this compound may lead to cumulative effects on organ function and overall health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties. At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity. The threshold for these effects varies depending on the species and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can undergo phase I and phase II metabolic reactions, including hydroxylation, demethylation, and conjugation with glucuronic acid. These metabolic transformations can alter the pharmacokinetic properties of this compound, affecting its bioavailability and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into hepatocytes and renal cells. Additionally, binding to plasma proteins such as albumin can influence the distribution and accumulation of this compound in various tissues .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in oxidative metabolism. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its role in cellular processes .

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIXCZVNHCCENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680247 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-50-8 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)